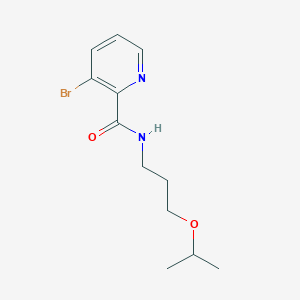![molecular formula C18H20N2O2 B7679902 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide, also known as MPMPB, is a synthetic compound that belongs to the family of benzamides. It has gained significant attention in the field of scientific research due to its potential pharmacological properties. MPMPB is a selective antagonist of the dopamine D3 receptor and has been found to exhibit promising results in the treatment of several neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide involves its selective antagonism of the dopamine D3 receptor. This receptor is predominantly localized in the mesolimbic and mesocortical dopaminergic pathways, which are involved in the regulation of reward, motivation, and cognition. Antagonism of the dopamine D3 receptor by 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide has been found to modulate the activity of these pathways and improve the symptoms of several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the binding of dopamine to the D3 receptor, which leads to a decrease in the release of dopamine in the mesolimbic and mesocortical pathways. This, in turn, leads to a reduction in the reward-seeking behavior and addictive potential of drugs of abuse. 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide has also been found to improve the cognitive and motor symptoms of Parkinson's disease by modulating the activity of the dopaminergic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, which allows for precise modulation of the dopaminergic pathways. It also exhibits a low affinity for other dopamine receptors, which reduces the risk of off-target effects. The limitations of using 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide in lab experiments include its relatively low solubility in aqueous solutions, which can limit its bioavailability and require the use of organic solvents.
Orientations Futures
There are several future directions for the research on 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide. One potential direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another direction is to develop more potent and selective analogs of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide that exhibit improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide and its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide involves a series of chemical reactions. The starting material for the synthesis is 4-methoxybenzylamine, which undergoes N-alkylation with propargyl bromide to form N-prop-2-ynyl-4-methoxybenzylamine. This intermediate compound is then subjected to reductive amination with 4-methoxybenzaldehyde to form 4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide.
Applications De Recherche Scientifique
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. It has been found to exhibit high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders.
Propriétés
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-12-19-18(21)15-6-8-16(9-7-15)20-13-14-4-10-17(22-2)11-5-14/h3-11,20H,1,12-13H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELIXNBGDLEQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7679843.png)


![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)


![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)

![5-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7679920.png)
![N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679924.png)